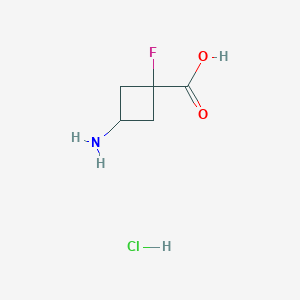

3-Amino-1-fluorocyclobutane-1-carboxylic acid;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

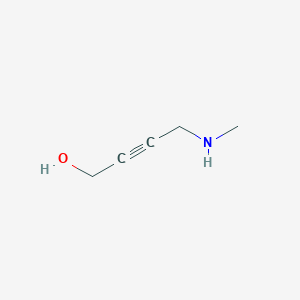

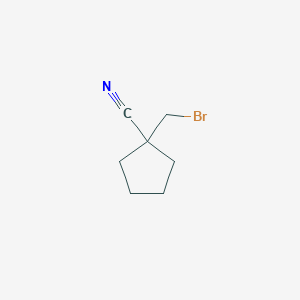

“3-Amino-1-fluorocyclobutane-1-carboxylic acid;hydrochloride” is a synthetic amino acid analog . It has a CAS Number of 2243509-09-1 and a molecular weight of 169.58 . It is used in the field of nuclear medicine imaging .

Synthesis Analysis

The synthesis of “this compound” involves nucleophilic fluorination of syn-1-t-butyl-carbamate-3-trifluromethanesulfonoxy-1-cyclobutane-1-carboxylic acid methyl ester with K [18F]F/Kryptofix2.2.2 and subsequent hydrolysis and purification . The total synthesis time is 60 minutes .Molecular Structure Analysis

The IUPAC name for this compound is 3-amino-1-fluorocyclobutane-1-carboxylic acid hydrochloride . The InChI code is 1S/C5H8FNO2.ClH/c6-5(4(8)9)1-3(7)2-5;/h3H,1-2,7H2,(H,8,9);1H .Chemical Reactions Analysis

The compound is a synthetic L-leucine analog that has excellent in vitro uptake within the DU-145 prostate carcinoma cell line and orthotopically implanted prostate tumor in nude rats .Wissenschaftliche Forschungsanwendungen

Tumor Imaging and Detection

3-Amino-1-fluorocyclobutane-1-carboxylic acid, also known as anti-1-amino-3-[18F]fluorocyclobutane-1-carboxylic acid or FACBC, is primarily researched for its applications in tumor imaging. Its ability to delineate tumors is a key area of study, particularly using positron emission tomography (PET) imaging techniques.

Synthesis for PET Tracers : The compound has been synthesized for use in PET tracers, aiding in tumor delineation. This process involves high specific activity nucleophilic displacement, which is crucial for its application in imaging tumors (Shoup & Goodman, 1999).

Utility in Imaging Pulmonary Lesions : A study explored the uptake characteristics of FACBC in lung carcinoma, indicating its potential to help characterize pulmonary lesions. This application is particularly relevant in the noninvasive imaging of lung tumors (Amzat et al., 2013).

Improved Synthesis for Human Use : Research has focused on improving the synthesis of FACBC's precursor, which is important for its routine production and use in human tumor imaging. This enhanced synthesis approach is vital for the tracer's broader application in clinical settings (McConathy et al., 2003).

Diagnosis of Prostate Carcinoma : FACBC has shown significant utility in the diagnosis of recurrent prostate carcinoma. Its effectiveness in PET/CT imaging in this context is backed by several studies, highlighting its value in cancer detection and management (Ren et al., 2016).

Guiding Prostate Cancer Radiotherapy : There's research exploring the use of FACBC PET/CT scans to guide radiotherapy target design in prostate cancer treatment, underscoring its potential in treatment planning and management (Jani et al., 2009).

Other Applications

Beyond tumor imaging, FACBC has been explored in other applications, demonstrating its versatility as a research compound.

Characterization of Prostate Carcinoma : Studies have investigated the correlation of FACBC uptake with tumor aggressiveness markers, such as Gleason score in prostate carcinoma. This research is key to understanding how FACBC can assist in more accurately diagnosing and characterizing prostate cancer (Schuster et al., 2013).

Evaluation in Breast Cancer Therapy : FACBC's role in assessing tumor response to neoadjuvant therapy in breast cancers has been examined. Its ability to depict changes in tumor burden during treatment offers significant insights for therapy management (Ulaner et al., 2017).

Radiation Dosimetry and Safety : Understanding the whole-body radiation burden of FACBC in humans is crucial for its safe application. Studies have evaluated the radiation dosage and distribution within the body, which is fundamental for its clinical use (Nye et al., 2007).

Wirkmechanismus

Target of Action

The primary targets of 3-Amino-1-fluorocyclobutane-1-carboxylic acid;hydrochloride are the alanine-serine-cysteine-transporter 2 (ASCT2) and L-type amino acid transporter 1 (LAT1) . These transporters play a crucial role in the uptake of amino acids into cells, which is essential for protein synthesis and other cellular functions .

Mode of Action

This compound interacts with its targets, ASCT2 and LAT1, by being taken up into cells through these transporters . This uptake is increased in prostate cancer cells due to the upregulation of these amino acid transporters .

Biochemical Pathways

It is known that the compound’s interaction with asct2 and lat1 can influence the amino acid balance within cells . This could potentially affect various biochemical pathways, particularly those involving protein synthesis and metabolism.

Pharmacokinetics

The compound’s uptake into cells via asct2 and lat1 suggests that it may have good bioavailability

Result of Action

The uptake of this compound into cells via ASCT2 and LAT1 can result in changes to the cellular amino acid balance . This could potentially influence various cellular processes, including protein synthesis and metabolism. In the context of cancer cells, this could potentially affect tumor growth and progression .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the expression of ASCT2 and LAT1 can be influenced by factors such as nutrient availability and the tumor microenvironment . Additionally, the compound’s stability and efficacy could potentially be affected by factors such as pH and temperature.

Safety and Hazards

The compound has a GHS07 pictogram and a warning signal word . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-amino-1-fluorocyclobutane-1-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8FNO2.ClH/c6-5(4(8)9)1-3(7)2-5;/h3H,1-2,7H2,(H,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQXQVTHAMGERAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(C(=O)O)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClFNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-butoxybenzyl)-5-ethyl-1-methyl-4-oxo-4,5-dihydro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide](/img/structure/B2522926.png)

![2-(4-Methoxyphenyl)-2-[methyl(prop-2-yn-1-yl)amino]ethan-1-ol](/img/structure/B2522927.png)

![2-(benzotriazol-1-yl)-N-[(E)-(3-phenoxyphenyl)methylideneamino]acetamide](/img/structure/B2522928.png)

![1-(tert-butyl)-6-isopentyl-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2522934.png)

![N-[2-(Prop-2-enoylamino)ethyl]spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclopropane]-1'-carboxamide](/img/structure/B2522936.png)

![Ethyl 7-(difluoromethyl)-5-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B2522938.png)